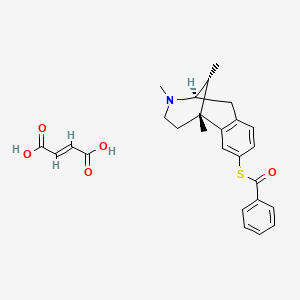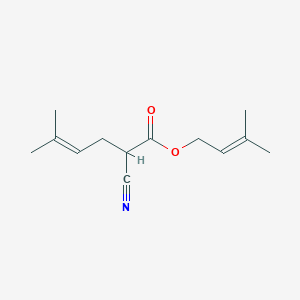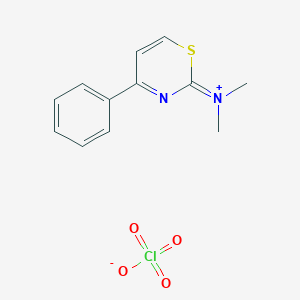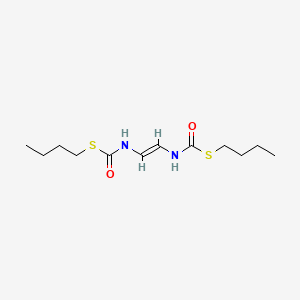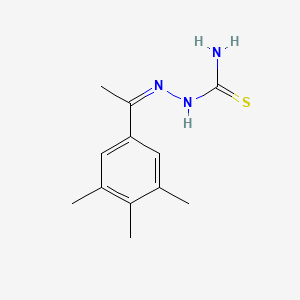
Acetophenone, 3',4',5'-trimethyl-, thiosemicarbazone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acetophenone, 3’,4’,5’-trimethyl-, thiosemicarbazone is a derivative of acetophenone, a simple aromatic ketone. This compound is characterized by the presence of three methyl groups on the aromatic ring and a thiosemicarbazone functional group. Thiosemicarbazones are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of acetophenone, 3’,4’,5’-trimethyl-, thiosemicarbazone typically involves the reaction of 3’,4’,5’-trimethylacetophenone with thiosemicarbazide. The reaction is usually carried out in an acidic or basic medium, often using ethanol as a solvent. The reaction conditions may vary, but a common method involves refluxing the reactants for several hours to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.
化学反应分析
Types of Reactions
Acetophenone, 3’,4’,5’-trimethyl-, thiosemicarbazone can undergo various chemical reactions, including:
Oxidation: The thiosemicarbazone group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the acetophenone moiety can be reduced to form alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents such as nitric acid for nitration or bromine for bromination are employed.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Nitro or halogenated derivatives.
科学研究应用
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: Investigated for its antimicrobial and antiviral activities.
Medicine: Explored for its anticancer properties, particularly in inhibiting the growth of certain cancer cell lines.
Industry: Potential use in the development of new materials with specific chemical properties.
作用机制
The biological activity of acetophenone, 3’,4’,5’-trimethyl-, thiosemicarbazone is primarily attributed to its ability to form complexes with metal ions. These complexes can interact with biological molecules, disrupting their normal function. For example, the compound may inhibit enzymes by binding to their active sites or interfere with DNA replication by interacting with nucleic acids.
相似化合物的比较
Similar Compounds
Acetophenone: The parent compound, simpler in structure but lacks the enhanced biological activity of the thiosemicarbazone derivative.
Thiosemicarbazones: A class of compounds known for their diverse biological activities, including antimicrobial and anticancer properties.
Uniqueness
Acetophenone, 3’,4’,5’-trimethyl-, thiosemicarbazone stands out due to the presence of three methyl groups on the aromatic ring, which can influence its chemical reactivity and biological activity. The thiosemicarbazone group further enhances its potential for forming metal complexes, making it a valuable compound for research and industrial applications.
属性
CAS 编号 |
66969-03-7 |
|---|---|
分子式 |
C12H17N3S |
分子量 |
235.35 g/mol |
IUPAC 名称 |
[(Z)-1-(3,4,5-trimethylphenyl)ethylideneamino]thiourea |
InChI |
InChI=1S/C12H17N3S/c1-7-5-11(6-8(2)9(7)3)10(4)14-15-12(13)16/h5-6H,1-4H3,(H3,13,15,16)/b14-10- |
InChI 键 |
XFWCERHQAWYSFZ-UVTDQMKNSA-N |
手性 SMILES |
CC1=CC(=CC(=C1C)C)/C(=N\NC(=S)N)/C |
规范 SMILES |
CC1=CC(=CC(=C1C)C)C(=NNC(=S)N)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


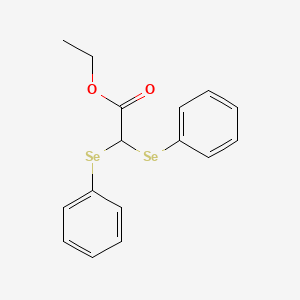
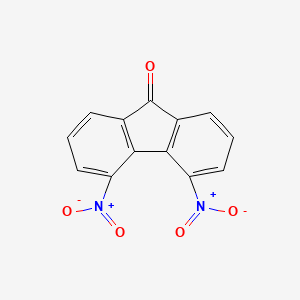
![Dioctyl 2,2'-[4-(hex-1-en-1-yl)-2-oxocyclopentane-1,3-diyl]diacetate](/img/structure/B14461902.png)
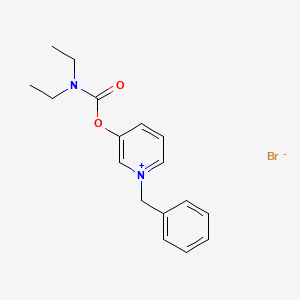
![4-Hydroxybenzo[pqr]tetraphen-5(4h)-one](/img/structure/B14461914.png)
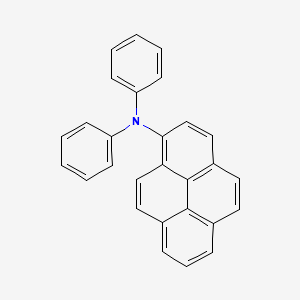

![5H-Benzo[7]annulene-5-carbonitrile](/img/structure/B14461922.png)
